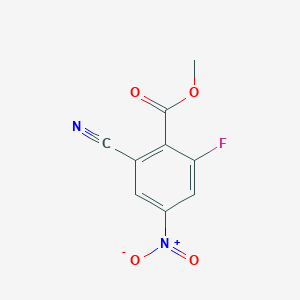
Methyl 2-cyano-6-fluoro-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-6-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C9H5FN2O4 It is a derivative of benzoic acid and contains functional groups such as cyano, fluoro, and nitro
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-6-fluoro-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-fluorobenzoate followed by the introduction of a cyano group. The nitration process involves treating methyl 2-fluorobenzoate with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting product is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-cyano-6-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction of Nitro Group: Methyl 2-cyano-6-fluoro-4-aminobenzoate.
Reduction of Cyano Group: Methyl 2-amino-6-fluoro-4-nitrobenzoate.
Substitution of Fluoro Group: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-6-fluoro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-cyano-6-fluoro-4-nitrobenzoate depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The fluoro group can influence the compound’s lipophilicity and binding affinity to target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-fluoro-4-nitrobenzoate: Similar structure but lacks the cyano group.
Methyl 2-cyano-4-nitrobenzoate: Similar structure but lacks the fluoro group.
Methyl 2-cyano-6-fluorobenzoate: Similar structure but lacks the nitro group.
Uniqueness
Methyl 2-cyano-6-fluoro-4-nitrobenzoate is unique due to the presence of all three functional groups (cyano, fluoro, and nitro) on the benzoate ring
Propiedades
Fórmula molecular |
C9H5FN2O4 |
|---|---|
Peso molecular |
224.14 g/mol |
Nombre IUPAC |
methyl 2-cyano-6-fluoro-4-nitrobenzoate |
InChI |
InChI=1S/C9H5FN2O4/c1-16-9(13)8-5(4-11)2-6(12(14)15)3-7(8)10/h2-3H,1H3 |
Clave InChI |
VZBIEHAGLVEQAY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1F)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


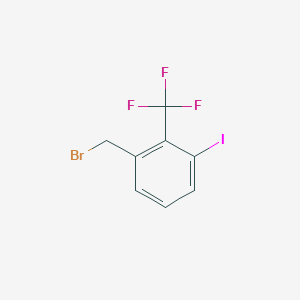
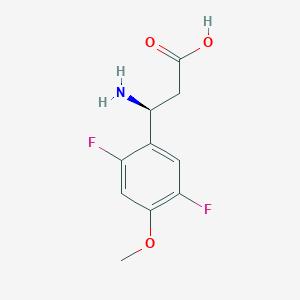


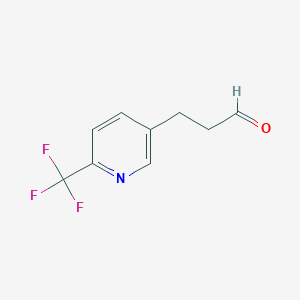

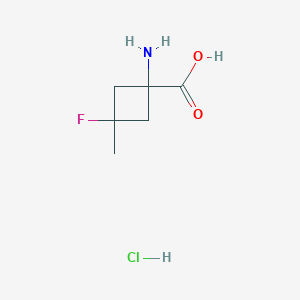
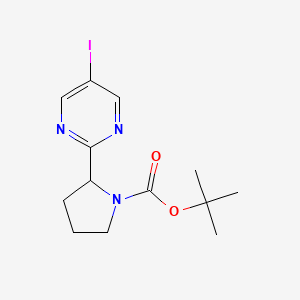
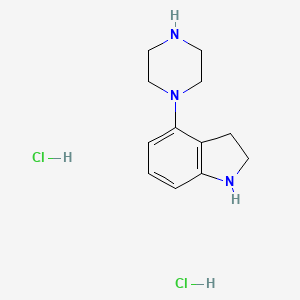

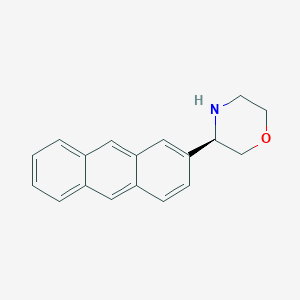
![7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13038985.png)
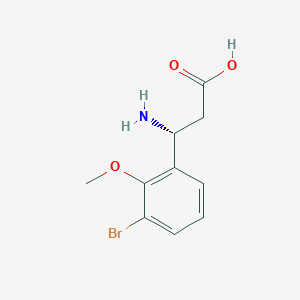
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
